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Compound of Interest

Compound Name: 1-Methyl-2-pyridone

CAS No.: 94071-56-4

Cat. No.: B7768919 Get Quote

Systematic Nomenclature, Synthetic Regioselectivity, and Pharmacological Context

Executive Summary
N-Methyl-2-pyridone (Systematic IUPAC: 1-methylpyridin-2(1H)-one) represents a critical

heterocyclic scaffold in medicinal chemistry. It serves as a model system for studying amide-

iminol tautomerism, a structural motif in peptide surrogates, and a core pharmacophore in

antifibrotic and analgesic drug discovery.

This guide provides a definitive technical analysis of the molecule, moving beyond basic

definitions to address the ambident nucleophilicity challenges in its synthesis, its distinction

from the uremic toxin metabolite (2PY), and its spectroscopic characterization.

Part 1: Nomenclature & Structural Dynamics
The IUPAC Definition
The naming of this molecule often causes confusion due to the tautomeric nature of its

precursor, 2-pyridone.

Preferred IUPAC Name (PIN): 1-Methylpyridin-2(1H)-one

Retained Name:N-Methyl-2-pyridone

CAS Registry Number: 694-85-9
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Decoding the Syntax
The suffix "-one" implies a ketone, but the ring retains partial aromatic character. The term (1H)

is an "indicated hydrogen," essential for defining the position of saturation in the heterocyclic

ring before substitution.

Pyridine Base Oxidation at C2
(Lactam Form)

 + [O] Indicated Hydrogen (1H)
Nitrogen Saturation

 Tautomerization N-Methylation
(Replaces H)

 Alkylation
1-Methylpyridin-2(1H)-one

 Result

Click to download full resolution via product page

Figure 1: Logical derivation of the systematic IUPAC name.

Aromaticity and Tautomerism
Unlike 2-hydroxypyridine, which exists in equilibrium between the lactim (hydroxy) and lactam

(keto) forms, 1-methylpyridin-2(1H)-one is "locked" in the lactam form due to the methylation of

the nitrogen. This locking makes it an invaluable probe for studying the hydrogen-bonding

behavior of peptide bonds in a rigidified aromatic environment.

Part 2: Synthetic Pathways & Optimization
The Ambident Nucleophile Challenge
The synthesis of 1-methylpyridin-2(1H)-one is not a trivial methylation; it is a study in

regioselectivity. The precursor, 2-pyridone, is an ambident nucleophile. It can react at:

Nitrogen (N-alkylation): Yields the target N-methyl-2-pyridone (Thermodynamic control).

Oxygen (O-alkylation): Yields 2-methoxypyridine (Kinetic control/Hard electrophiles).

Protocol: Regioselective N-Methylation
To maximize N-selectivity, the reaction conditions must favor the "softer" nitrogen center over

the "hard" oxygen anion.

Reagents:
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Precursor: 2-Hydroxypyridine (1.0 eq)

Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

Electrophile: Methyl Iodide (MeI) (Toxic - handle in fume hood)

Solvent: DMSO or Acetone (Polar aprotic solvents favor N-alkylation)

Step-by-Step Methodology:

Deprotonation: Dissolve 2-hydroxypyridine (10 mmol) in dry DMSO (15 mL). Add KOH (11

mmol) and stir at room temperature for 30 minutes until the solution becomes clear

(formation of the pyridone anion).

Addition: Cool the solution to 0°C. Add Methyl Iodide (11 mmol) dropwise over 10 minutes.

Note: MeI is a soft electrophile, which preferentially attacks the softer Nitrogen center.

Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor via

TLC (SiO2, 10% MeOH in DCM).

Workup: Quench with water (50 mL). Extract with Dichloromethane (3 x 30 mL).

Purification: The crude mixture may contain trace 2-methoxypyridine. Purify via column

chromatography or vacuum distillation. 1-methylpyridin-2(1H)-one has a significantly higher

boiling point than the O-methylated byproduct.
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Regioselectivity Pathways

2-Hydroxypyridine

Ambident Anion
(Resonance Stabilized)

 Deprotonation

Base (KOH/NaH)

Path A: N-Attack (Soft)
Solvent: DMSO/Polar Aprotic

Path B: O-Attack (Hard)
Solvent: Non-polar/Ag salts

TARGET: 1-Methylpyridin-2(1H)-one
(Lactam)

 Major Product

BYPRODUCT: 2-Methoxypyridine
(Lactim Ether)

 Minor Product

Click to download full resolution via product page

Figure 2: Regioselective divergence in pyridone alkylation.

Part 3: Analytical Characterization
Distinguishing the N-methyl (Target) from the O-methyl (Byproduct) is critical. NMR

spectroscopy provides the most definitive validation.

Table 1: Spectroscopic Comparison

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b7768919?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7768919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
1-Methylpyridin-

2(1H)-one (Target)
2-Methoxypyridine

(Byproduct)
Mechanistic
Reason

¹H NMR (Me Group)
δ 3.5 - 3.6 ppm

(Singlet)

δ 3.9 - 4.0 ppm

(Singlet)

O-Me is more

deshielded by the

electronegative

oxygen than N-Me.

¹³C NMR (Carbonyl)
~162 ppm (C=O

characteristic)

~164 ppm (C-O

aromatic)

The carbonyl carbon

in the lactam is

distinct from the

aromatic C-O.

IR Spectroscopy
Strong band at 1650–

1690 cm⁻¹ (C=O)

No Carbonyl band;

C=N stretch present.

Presence of the amide

carbonyl stretch.

Physical State Solid / High BP Liquid Liquid (Lower BP)

Lactams have

stronger dipole-dipole

interactions.

Part 4: Biological Significance & Toxicology[1]
The "Uremic Toxin" Distinction
For drug development professionals, a crucial distinction must be made between the scaffold

and the metabolite.

The Scaffold:1-Methylpyridin-2(1H)-one (the subject of this guide) is a chemical intermediate.

The Metabolite (2PY):N-methyl-2-pyridone-5-carboxamide.[1][2][3][4]

In Chronic Kidney Disease (CKD), the metabolite 2PY accumulates in the serum.[5][2][4] It is a

major end-product of Nicotinamide (Vitamin B3) metabolism.[5] High levels of 2PY are

classified as a uremic toxin and have been linked to the inhibition of PARP-1 (Poly(ADP-ribose)

polymerase-1), potentially leading to genomic instability and fibrosis in renal tissue.

Drug Development Implications
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While the unsubstituted 1-methylpyridin-2(1H)-one is not the primary uremic toxin, its core

structure mimics the toxic metabolite.

Pharmacophore Utility: The pyridone ring is a privileged scaffold in antifibrotic drugs (e.g.,

Pirfenidone derivatives).

Safety Screening: When designing drugs containing the N-methyl-2-pyridone motif,

researchers must screen for metabolic stability to ensure the ring does not undergo oxidation

to form toxic carboxamide-like derivatives or accumulate due to renal clearance issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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